

# common off-target effects of ARM165 and how to mitigate them

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## Compound of Interest

Compound Name: ARM165

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## ARM165 Technical Support Center

Welcome to the technical support center for **ARM165**. This resource is intended for researchers, scientists, and drug development professionals utilizing **ARM165** in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is **ARM165** and its intended mechanism of action?

A1: **ARM165** is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the catalytic subunit of phosphoinositide 3-kinase gamma (PIK3CG), a key protein in the PI3K/Akt signaling pathway.[1] **ARM165** accomplishes this by forming a ternary complex between PIK3CG and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of PIK3CG. This targeted degradation is intended to provide a more sustained and potent inhibition of the PI3Ky pathway compared to traditional small molecule inhibitors.[2][3]

Q2: What are the potential sources of off-target effects for **ARM165**?

A2: Off-target effects with **ARM165**, as with other PROTACs, can arise from its constituent components: the target-binding ligand (warhead), the E3 ligase-recruiting ligand, or the linker.

- AZ2-related off-targets: The warhead of **ARM165** is based on AZ2, a potent and selective PI3Ky inhibitor.[3][4] While highly selective, at higher concentrations, it may interact with other kinases, a common phenomenon for kinase inhibitors due to structural similarities in the ATP-binding pocket.[5]
- Pomalidomide-related off-targets: The E3 ligase recruiter, pomalidomide, binds to Cereblon (CRBN) and can induce the degradation of endogenous proteins known as "neosubstrates." [6] These are often zinc-finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, and SALL4.[6][7] The degradation of these proteins can have unintended biological consequences.

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for target degradation.[8][9]

Q4: My cells are showing a phenotype that I can't explain by PIK3CG degradation alone. How can I determine if this is an off-target effect?

A4: Unexplained phenotypes could be due to off-target effects. A systematic approach to investigate this is recommended. Start by confirming on-target engagement and degradation. Then, proceed with unbiased screening methods to identify potential off-target proteins. See the troubleshooting guide below for a detailed workflow.

## Troubleshooting Guide: Investigating Unexpected Phenotypes

If you observe a phenotype that is not consistent with the known function of PIK3CG, it may be due to an off-target effect of **ARM165**. This guide provides a step-by-step approach to troubleshoot this issue.

### Step 1: Confirm On-Target Engagement and Degradation

Before investigating off-targets, it is essential to confirm that **ARM165** is effectively engaging and degrading its intended target, PIK3CG, in your experimental system.

- Western Blotting: This is the most direct method to measure the levels of PIK3CG protein.
- Cellular Thermal Shift Assay (CETSA): This assay can confirm the binding of **ARM165** to PIK3CG in intact cells.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Step 2: Unbiased Identification of Potential Off-Target Proteins

If on-target activity is confirmed, the next step is to identify any unintended protein degradation.

- Global Proteomics (Mass Spectrometry): This is the gold standard for identifying off-target degradation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) By comparing the proteomes of vehicle-treated and **ARM165**-treated cells, you can identify all proteins that are significantly downregulated.

## Step 3: Targeted Validation of Potential Off-Targets

Once potential off-targets are identified, they need to be validated using targeted methods.

- Western Blotting: Use specific antibodies to confirm the degradation of the candidate off-target proteins identified by mass spectrometry.[\[19\]](#)
- Quantitative PCR (qPCR): To ensure that the decrease in protein levels is due to degradation and not transcriptional repression, measure the mRNA levels of the off-target candidates.[\[17\]](#)

## Step 4: Deconvoluting On-Target vs. Off-Target Phenotypes

To determine if the observed phenotype is due to the degradation of PIK3CG or an off-target protein, the following experiments can be performed:

- Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PIK3CG.[\[5\]](#) If the phenotype is replicated, it is likely an on-target effect.

- **Rescue Experiments:** If you have identified an off-target protein, overexpressing a degradation-resistant mutant of that protein in the presence of **ARM165** can help determine if the phenotype is due to the off-target effect.

## Quantitative Data Summary

The following table summarizes the selectivity profile of the **ARM165** warhead, AZ2, against different PI3K isoforms. This data is crucial for understanding its on-target specificity.

Target	pIC50	IC50 (nM)	Selectivity vs. PI3K $\gamma$
PI3K $\gamma$	9.3	~0.5	-
PI3K $\delta$	6.6	~251	~502-fold
PI3K $\alpha$	5.1	~7943	~15886-fold
PI3K $\beta$	<4.5	>31622	>63244-fold

Note: IC50 values are approximated from pIC50 values.[\[4\]](#)

The following table lists common neosubstrates of pomalidomide, the Cereblon ligand in **ARM165**, which could be potential off-targets.

Off-Target Neosubstrate	Protein Family	Potential Biological Implication
Ikaros (IKZF1)	Zinc-finger transcription factor	Immune cell development and function
Aiolos (IKZF3)	Zinc-finger transcription factor	B-cell and T-cell development
GSPT1	Translation termination factor	Protein synthesis
SALL4	Zinc-finger transcription factor	Embryonic development

This is not an exhaustive list, and the degradation of these proteins can be cell-type specific.[6][20]

## Experimental Protocols

### Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

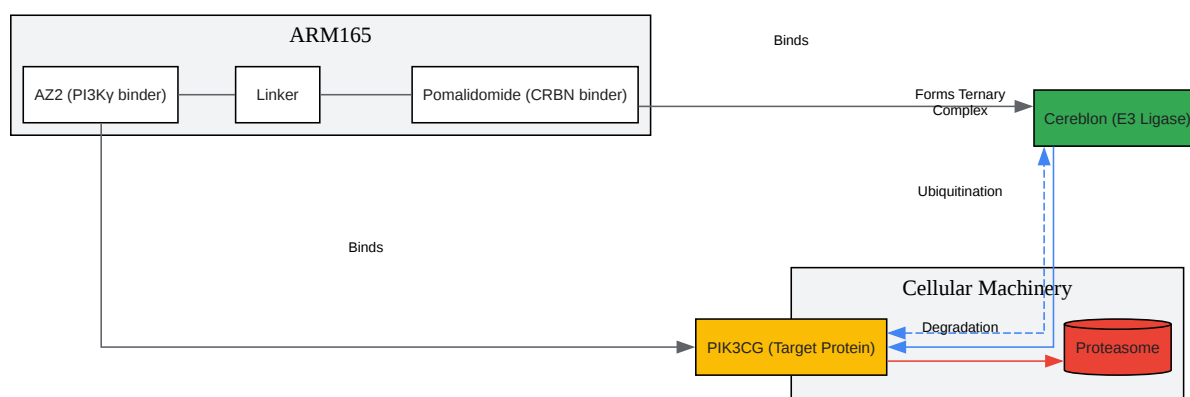
- **Cell Culture and Treatment:** Plate cells and treat with **ARM165** at the desired concentration and time point. Include a vehicle control (e.g., DMSO).
- **Cell Lysis and Protein Digestion:** Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
- **Isobaric Labeling (TMT or iTRAQ):** Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.[1]
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
- **Data Analysis:** Identify and quantify proteins. Proteins showing a significant, dose-dependent decrease in abundance in **ARM165**-treated samples compared to controls are potential off-targets.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement.<sup>[1][10][11][12][13][14]</sup>

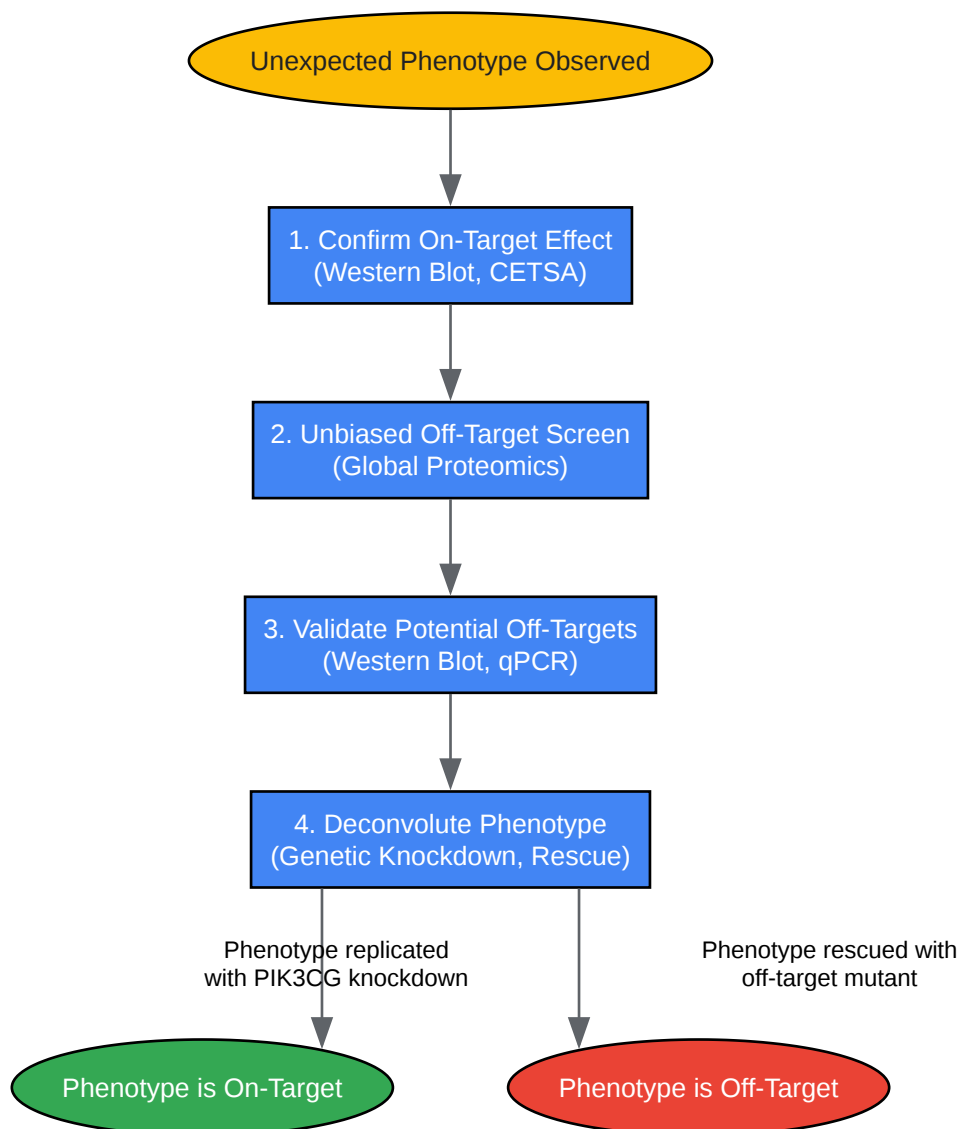
- Cell Treatment: Treat intact cells with **ARM165** or vehicle control.
- Heating: Heat the cell suspensions to a range of temperatures.
- Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
- Protein Quantification: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry. Ligand binding will stabilize the protein, resulting in a higher melting temperature.

## Visualizations



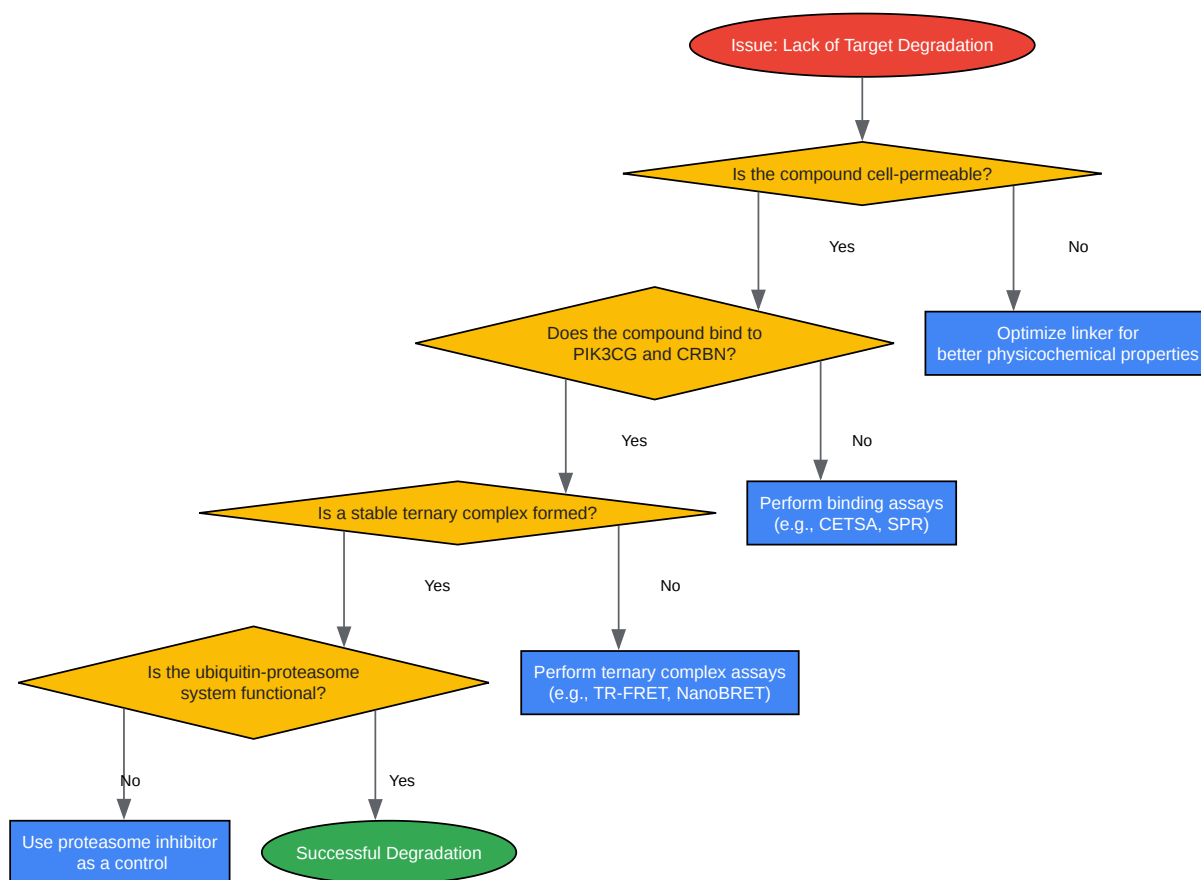
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Caption: Mechanism of action of **ARM165** leading to PIK3CG degradation.



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Caption: Workflow for investigating unexpected experimental outcomes.



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Caption: Troubleshooting decision tree for lack of target degradation.

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